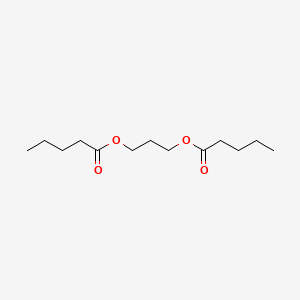

Propane-1,3-diyl dipentanoate

Description

Propane-1,3-diyl dipentanoate (CAS: 70146-31-5) is a diester derived from propane-1,3-diol and pentanoic acid. Its molecular formula is C₁₅H₂₈O₆, with the InChI identifier InChI=1S/C15H28O6/c1-3-5-7-13(18)20-11-15(9-16,10-17)12-21-14(19)8-6-4-2/h16-17H,3-12H2,1-2H3 . Structurally, it features a central propane-1,3-diyl backbone esterified with pentanoyl groups at both terminal hydroxyl positions. The compound’s synonyms include 2,2-Bis(hydroxymethyl)this compound, highlighting its branched configuration .

High-yield strategies, such as the CuAAC click chemistry (97% yield for carbamate derivatives in related syntheses), suggest efficient routes for functionalized propane-1,3-diyl compounds .

Applications: Esters like this compound are often used as plasticizers, surfactants, or intermediates in polymer synthesis. Its branched structure may enhance solubility in nonpolar matrices, making it suitable for coatings or adhesives.

Properties

CAS No. |

50343-39-0 |

|---|---|

Molecular Formula |

C13H24O4 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

3-pentanoyloxypropyl pentanoate |

InChI |

InChI=1S/C13H24O4/c1-3-5-8-12(14)16-10-7-11-17-13(15)9-6-4-2/h3-11H2,1-2H3 |

InChI Key |

MXBNLDIQSXLJQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCCCOC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diyl dipentanoate can be synthesized through the esterification of propane-1,3-diol with pentanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of propane-1,3-diol with pentanoic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl dipentanoate undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of a new ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Propane-1,3-diol and pentanoic acid.

Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Propane-1,3-diyl dipentanoate has several applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of flexible PVC products.

Biology: Investigated for its potential use in biodegradable polymers and drug delivery systems.

Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.

Industry: Utilized in the manufacturing of adhesives, coatings, and other polymer-based materials.

Mechanism of Action

The mechanism of action of propane-1,3-diyl dipentanoate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it increases the flexibility and durability of the material. The ester functional groups interact with the polymer chains, reducing intermolecular forces and allowing for greater mobility of the polymer segments .

Comparison with Similar Compounds

Propane-1,3-diyl Diesters with Variable Acyl Chains

Propane-1,3-diyl diesters differ primarily in acyl chain length, which impacts physical properties and applications. Key examples include:

Key Observations :

- Longer acyl chains (e.g., decanoate) increase molecular weight and hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar polymers.

- Shorter chains (e.g., pentanoate) balance hydrophobicity and processability, favoring applications requiring moderate polarity.

Carbamate and Triazole Derivatives

Functionalized propane-1,3-diyl compounds, such as di-tert-butyl (2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diyl)dicarbamate, demonstrate versatility in pharmaceutical synthesis .

Key Differences :

- Carbamate derivatives exhibit higher polarity and reactivity, enabling conjugation with bioactive molecules (e.g., estradiol).

- Ester-based compounds prioritize stability and cost-effectiveness for bulk industrial use.

Aziridine-Containing Derivatives

The aziridine-functionalized compound 2-ethyl-2-[[3-(2-methylaziridin-1-yl)propionyl]methyl]propane-1,3-diyl bis(2-methylaziridine-1-propionate) (oral LD₅₀ = 2000 mg/kg) serves as a crosslinking agent .

Safety Note: While this compound’s toxicity data is absent, its ester groups likely confer lower reactivity and toxicity compared to aziridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.